Welcome to the BenchChem Online Store!
molecular formula C15H16O B167074 4-Cumylphenol CAS No. 599-64-4

4-Cumylphenol

Cat. No. B167074
M. Wt: 212.29 g/mol
InChI Key: QBDSZLJBMIMQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06870013B2

Procedure details

The reactor was charged with 90.7 kg of bisphenol A, methylene chloride and water in proportions to afford the listed solids percentages (i.e., percentage of product in the methylene chloride solution) and p-cumylphenol and triethylamine in proportions relative to bisphenol A similar to those in Examples 1-12. Just prior to phosgenation, the reactor was charged with 2.72 kg of 50% aqueous sodium hydroxide solution. Then phosgene was added at 68-136 kg/hr, and 50% aqueous sodium hydroxide solution was added to maintain the pH at 10.0. Phosgene was added at a substantially constant rate until 47.2 kg had been added. At a phosgene ratio of 0.5, the pH was increased to a value in the range of 10.8-11.2. This pH was maintained to a phosgene ratio of 0.8, whereupon the pH was returned to 10.0 for the duration of the phosgenation.
Quantity
90.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C(Cl)Cl.O>C(N(CC)CC)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:10])[CH3:9].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
90.7 kg
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.